2-Fluoro-6-(oxetan-3-yloxy)-pyridine
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Overview
Description
2-Fluoro-6-(oxetan-3-yloxy)-pyridine is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, where the fluorine atom is positioned at the second carbon, and an oxetane ring is attached to the sixth carbon via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoropyridine and oxetane-3-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the oxetane-3-ol.
Coupling Reaction: The deprotonated oxetane-3-ol is then reacted with 2-fluoropyridine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(oxetan-3-yloxy)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction Reactions: The compound can be reduced to modify the pyridine ring or the oxetane moiety.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the oxetane ring can produce oxetanone derivatives.
Scientific Research Applications
2-Fluoro-6-(oxetan-3-yloxy)-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the oxetane ring can improve its metabolic stability and bioavailability. The exact pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(oxetan-3-yloxy)aniline
- 2-Fluoro-6-(oxetan-3-yloxy)benzenamine
- 2-Fluoro-4-(oxetan-3-yloxy)pyridine
Uniqueness
2-Fluoro-6-(oxetan-3-yloxy)-pyridine is unique due to the specific positioning of the fluorine atom and the oxetane ring on the pyridine core. This unique arrangement imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in its analogs. The presence of the oxetane ring also contributes to its rigidity and resistance to metabolic degradation, making it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
2-fluoro-6-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-8(10-7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWUFXYULFOQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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